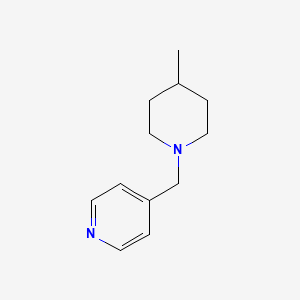

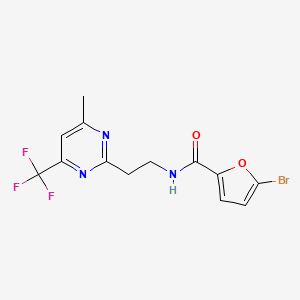

![molecular formula C16H15N5O4 B2871308 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013807-86-7](/img/structure/B2871308.png)

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

The compound has been utilized in the synthesis of phenanthroimidazole derivatives for high-performance deep-blue OLEDs. These derivatives demonstrate enhanced thermal properties and superior photophysical, electrochemical, and electroluminescent properties, making them suitable for optoelectronics applications .

Anti-Inflammatory Applications

In the field of medicinal chemistry, derivatives of this compound have shown potential anti-inflammatory properties. The structural modifications in the compound’s derivatives are designed to improve pharmacokinetic properties and enhance therapeutic efficacy .

Alzheimer’s Disease Treatment

Some derivatives of the compound have been synthesized as potential therapeutic agents for Alzheimer’s disease. These derivatives act as cholinesterase enzyme inhibitors, which are crucial in the treatment of Alzheimer’s due to their role in neurotransmitter regulation .

Antibacterial Agents

The compound’s framework has been incorporated into new antibacterial molecules that combine sulfonamide and benzodioxane fragments. These molecules have shown promising results in biofilm inhibition studies against pathogenic bacterial strains like Escherichia coli and Bacillus subtilis .

Enzyme Inhibition

Derivatives of the compound have been studied for their moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. These enzymes are involved in various physiological processes, and their inhibition can be beneficial in treating certain diseases .

Asymmetric Synthesis

The compound has been used in palladium-catalyzed asymmetric intramolecular aryl C–O bond formation. This process is significant in the synthesis of complex organic molecules with high enantioselectivity, which is valuable in the development of pharmaceuticals .

Mecanismo De Acción

Target of Action

It is noted that similar compounds have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.

Mode of Action

Based on its potential inhibition of cholinestrases and lipoxygenase enzymes , it can be hypothesized that the compound may bind to these enzymes and inhibit their activity, thereby affecting nerve signal transmission and inflammatory responses.

Biochemical Pathways

Given its potential inhibitory effects on cholinestrases and lipoxygenase enzymes , it can be inferred that the compound may influence the cholinergic signaling pathway and the arachidonic acid metabolism pathway.

Result of Action

If the compound does inhibit cholinestrases and lipoxygenase enzymes , it could potentially alter nerve signal transmission and inflammatory responses at the molecular and cellular levels.

Propiedades

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4/c1-9-7-11(21(2)20-9)14(22)17-16-19-18-15(25-16)10-3-4-12-13(8-10)24-6-5-23-12/h3-4,7-8H,5-6H2,1-2H3,(H,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEIYMWKRJFBRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

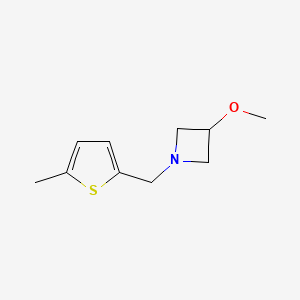

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2871227.png)

![3-(benzenesulfonyl)-6-methyl-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2871233.png)

![N-[(4-Methylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2871236.png)

![5-[(1-ethyl-1H-pyrazol-4-yl)oxy]pyrazine-2-carboxylic acid](/img/structure/B2871238.png)

![(Z)-1-(4-chlorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2871240.png)

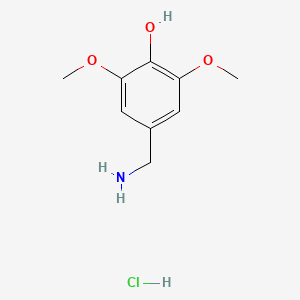

![3-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2871242.png)

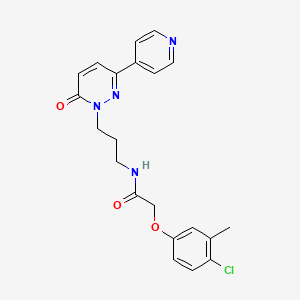

![2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2871244.png)